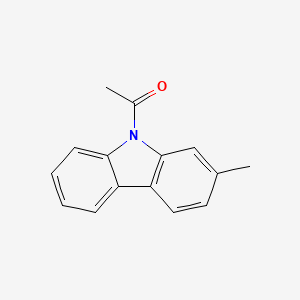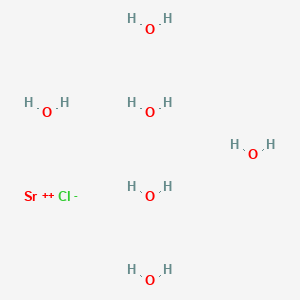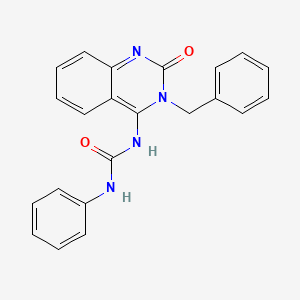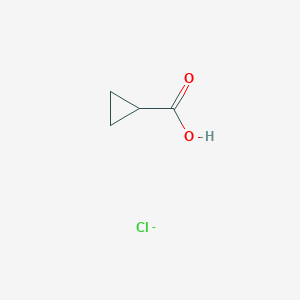
Cyclopropanecarboxylic acid;chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
It is a colorless to light yellow liquid with a pungent odor and is widely used as an intermediate in organic synthesis . This compound is known for its reactivity and is utilized in various chemical reactions and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions: Cyclopropanecarboxylic acid chloride is typically synthesized by reacting cyclopropanecarboxylic acid with thionyl chloride (SOCl2) at around 60°C for approximately 4 hours . The excess thionyl chloride is then removed by distillation, yielding the desired product .
Industrial Production Methods: In industrial settings, the preparation of cyclopropanecarboxylic acid chloride follows similar principles but on a larger scale. The reaction is conducted in a controlled environment to ensure safety and efficiency. The product is often purified through distillation to achieve the required purity levels for various applications .
化学反応の分析
Types of Reactions: Cyclopropanecarboxylic acid chloride undergoes several types of chemical reactions, including:
Substitution Reactions: It reacts with nucleophiles such as amines and alcohols to form amides and esters, respectively.
Hydrolysis: In the presence of water, it hydrolyzes to form cyclopropanecarboxylic acid.
Reduction: It can be reduced to cyclopropylmethanol using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions:
Nucleophiles: Amines, alcohols
Reducing Agents: Lithium aluminum hydride (LiAlH4)
Hydrolysis Conditions: Water or aqueous solutions
Major Products Formed:
Amides: Formed by reaction with amines
Esters: Formed by reaction with alcohols
Cyclopropanecarboxylic Acid: Formed by hydrolysis
Cyclopropylmethanol: Formed by reduction
科学的研究の応用
Cyclopropanecarboxylic acid chloride has a wide range of applications in scientific research, including:
作用機序
The mechanism of action of cyclopropanecarboxylic acid chloride primarily involves its reactivity as an acylating agent. It reacts with nucleophiles to form covalent bonds, leading to the formation of various derivatives. The molecular targets and pathways involved depend on the specific reactions and applications. For example, in pharmaceutical synthesis, it may target specific functional groups in drug molecules to modify their properties .
類似化合物との比較
Cyclopropanecarboxylic acid chloride can be compared with other similar compounds such as:
Cyclobutanecarbonyl Chloride: Similar in structure but with a four-membered ring, leading to different reactivity and applications.
Cyclohexanecarbonyl Chloride: Contains a six-membered ring, resulting in distinct chemical properties and uses.
Benzoyl Chloride: An aromatic compound with different reactivity due to the presence of a benzene ring.
Uniqueness: Cyclopropanecarboxylic acid chloride is unique due to its three-membered cyclopropane ring, which imparts significant ring strain and reactivity. This makes it a valuable intermediate in organic synthesis, allowing for the creation of complex molecules .
特性
分子式 |
C4H6ClO2- |
|---|---|
分子量 |
121.54 g/mol |
IUPAC名 |
cyclopropanecarboxylic acid;chloride |
InChI |
InChI=1S/C4H6O2.ClH/c5-4(6)3-1-2-3;/h3H,1-2H2,(H,5,6);1H/p-1 |
InChIキー |
SGBIPKSFOQACNA-UHFFFAOYSA-M |
正規SMILES |
C1CC1C(=O)O.[Cl-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


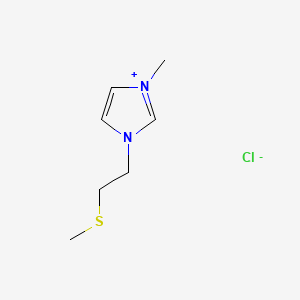
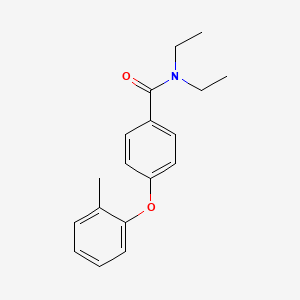
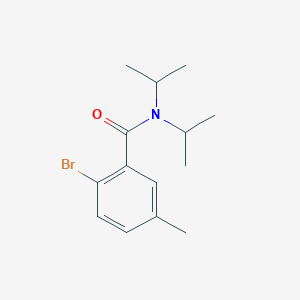
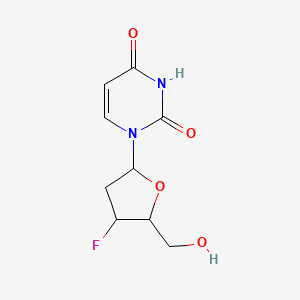
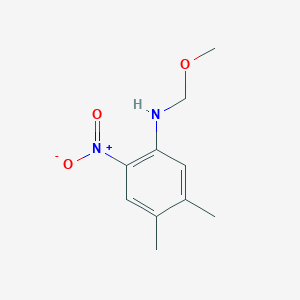
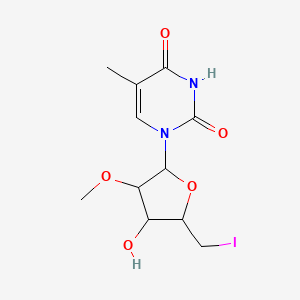
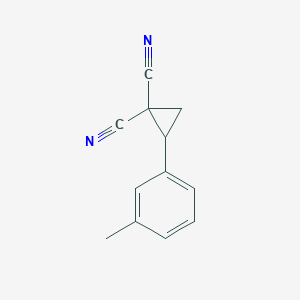
![Cyclopentyl 2-[[4-[[8-(hydroxyamino)-8-oxooctanoyl]amino]phenyl]methylamino]-2-phenylacetate](/img/structure/B14115039.png)
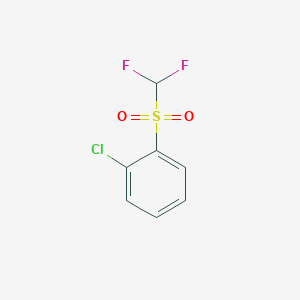
![2-[(2-Methylprop-2-en-1-yl)amino]benzonitrile](/img/structure/B14115044.png)
![Ethyl (1R,3R,4S)-3-amino-4-{[(tert-butoxy)carbonyl]amino}cyclohexane-1-carboxylate](/img/structure/B14115061.png)
